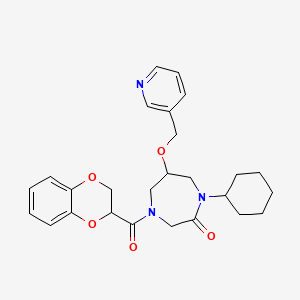![molecular formula C17H27NO2 B6074242 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol, also known as AGN-2979, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of cyclohexanolamine derivatives and is synthesized through a multistep process. In
Mécanisme D'action
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol binds to the α2δ subunit of voltage-gated calcium channels, which results in the inhibition of calcium influx into neurons. This leads to a reduction in the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. Additionally, 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to increase the expression of GABA receptors, which are involved in the inhibition of pain signals.
Biochemical and Physiological Effects:
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to have analgesic effects in animal models of neuropathic pain and fibromyalgia. It has also been shown to improve sleep quality in patients with fibromyalgia. Additionally, 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol is its high affinity for the α2δ subunit of voltage-gated calcium channels, which makes it a potent analgesic agent. However, one limitation is its poor solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol. One direction is the investigation of its potential as a treatment for other chronic pain conditions such as osteoarthritis and cancer pain. Another direction is the development of more soluble analogs of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol for improved in vivo administration. Additionally, the role of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol in the modulation of sleep and inflammation warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol involves a multistep process that starts with the reaction of 4-methoxyphenylacetonitrile with 1-methylcyclohexene in the presence of a catalyst to form 4-methoxyphenyl-1-methylcyclohexene. This intermediate is then reacted with N-bromosuccinimide to form the corresponding bromo derivative, which is then reduced using lithium aluminum hydride to form 4-methoxyphenyl-1-methylcyclohexanol. The final step involves the reaction of this intermediate with 3-(tert-butylamino)propylamine to form 4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol.
Applications De Recherche Scientifique
4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol has been studied extensively for its potential therapeutic properties. It has been shown to have a high affinity for the α2δ subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals. This has led to its investigation as a potential treatment for chronic pain conditions such as neuropathic pain and fibromyalgia.
Propriétés
IUPAC Name |
4-[4-(4-methoxyphenyl)butan-2-ylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(18-15-7-9-16(19)10-8-15)3-4-14-5-11-17(20-2)12-6-14/h5-6,11-13,15-16,18-19H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERNAJWNUJJESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![N-(3-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6074177.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)


![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
![N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6074219.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6074233.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6074248.png)
